N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide
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Overview
Description
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide is a synthetic compound of interest in the fields of medicinal and organic chemistry. It is characterized by a unique structural framework that includes a pyrimidine ring, a fluorinated phenoxy group, and an ethanesulfonamide moiety. Its molecular complexity and specific functional groups enable a wide range of chemical reactions, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide typically involves a multi-step process:
Synthesis of the Pyrimidine Ring: : The initial step involves the formation of the 4,5-dimethyl-6-oxopyrimidine-1(6H)-yl derivative through cyclization reactions starting from suitable diketones and amines under acidic or basic conditions.
Formation of the Fluorophenoxy Intermediate: : The next step includes the synthesis of the 4-fluorophenoxy group via nucleophilic aromatic substitution reactions using fluorophenol and haloalkanes.
Coupling Reactions: : The ethanesulfonamide linkage is then introduced through coupling reactions, using reagents like ethane sulfonyl chlorides and suitable bases to form the final product.
Industrial Production Methods
The industrial synthesis of this compound follows similar steps but is optimized for scale-up. Reactions are conducted in large reactors with efficient mixing and temperature control to ensure consistency and yield. High-purity reagents and solvents are used, and advanced purification techniques such as crystallization and chromatography are applied to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide undergoes various chemical reactions including:
Oxidation: : Can be oxidized using reagents like hydrogen peroxide and potassium permanganate, often leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: : Nucleophilic substitution reactions involving the pyrimidine and fluorophenoxy moieties are possible, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH.
Reduction: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: : Nucleophiles such as amines, alcohols, and thiols in the presence of suitable bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include sulfonic acids, amines, substituted pyrimidines, and various other derivatives.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: : Studied for its potential interactions with biological macromolecules, enzymes, and receptors, often used in biochemical assays.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Applied in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action for N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-fluorophenoxy)ethanesulfonamide varies depending on its specific application:
Biological Activity: : It may interact with specific enzymes or receptors, inhibiting their function or altering signal transduction pathways.
Chemical Reactivity: : The presence of reactive functional groups allows it to participate in various chemical reactions, acting as a nucleophile or electrophile under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-chlorophenoxy)ethanesulfonamide: : Similar structure with a chlorophenoxy group instead of a fluorophenoxy group.
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(4-bromophenoxy)ethanesulfonamide: : Similar structure with a bromophenoxy group.
Uniqueness
The presence of the fluorophenoxy group imparts unique electronic properties and reactivity to the compound, which can significantly influence its biological activity and chemical behavior, differentiating it from its chlorinated or brominated analogs.
This compound's unique structural features and versatile reactivity make it a valuable subject of study in various scientific and industrial fields.
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-(4-fluorophenoxy)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4S/c1-12-13(2)18-11-20(16(12)21)8-7-19-25(22,23)10-9-24-15-5-3-14(17)4-6-15/h3-6,11,19H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHOVUNPPGUIMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNS(=O)(=O)CCOC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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